4-(2-chloro-4-fluorobenzoyl)morpholine
Description
4-(2-Chloro-4-fluorobenzoyl)morpholine is a halogenated morpholine derivative characterized by a benzoyl group substituted with chlorine (2-position) and fluorine (4-position) on the aromatic ring. This compound’s structure combines the electron-withdrawing effects of halogens with the morpholine ring’s polarity, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPSSQGMJVKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
4-(2-Chlorobenzyl)morpholine and 4-(2-Chloro-6-fluorobenzyl)morpholine
- Structural Differences : These analogs feature a benzyl (CH₂-linked) group instead of a benzoyl (CO-linked) group. The benzyl derivatives lack the carbonyl’s electron-withdrawing effect, which impacts electronic distribution and solubility.
- Solubility : Both compounds exhibit high aqueous solubility (~180–184 μM in PBS, pH 7.4), attributed to the benzyl group’s reduced polarity compared to benzoyl .
- Biological Relevance : Benzyl derivatives are explored as cytochrome P450 2A13 inhibitors for lung cancer chemoprevention, suggesting that substitution patterns influence enzyme binding .
4-(4-Chlorophenyl)thiazol-2-yl-morpholine
- Applications : Such compounds are studied for their role in modulating androgen receptor activity, with thiazole rings enhancing metabolic stability .
4-[(2-Fluorophenyl)sulfonyl]morpholine
- Functional Group : A sulfonyl group replaces the benzoyl moiety, increasing acidity and hydrogen-bonding capacity.
- Electronic Effects : The sulfonyl group’s strong electron-withdrawing nature may enhance reactivity in nucleophilic substitution reactions compared to benzoyl derivatives .
Physicochemical Properties
Table 1: Solubility and Substituent Effects
| Compound | Substituent Position/Group | Solubility (μM) | Key Property Influence |
|---|---|---|---|
| 4-(2-Chloro-6-fluorobenzyl)morpholine | 2-Cl, 6-F (benzyl) | 184 | High solubility due to benzyl |
| 4-(2-Chloro-4-fluorobenzoyl)morpholine* | 2-Cl, 4-F (benzoyl) | *Predicted lower | Benzoyl reduces solubility |
| 4-(4-Chlorophenyl)thiazol-2-yl-morpholine | Thiazole + 4-Cl-phenyl | Not reported | Thiazole enhances rigidity |
*Predicted based on benzoyl’s polarity relative to benzyl .
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